

The Targets of BIX-01338 Hydrate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	BIX-01338 hydrate	
Cat. No.:	B10831214	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of **BIX-01338 hydrate**, a chemical probe used in epigenetic research. The focus is on its mechanism of action, the primary enzymes it inhibits, and the downstream cellular processes affected. This document synthesizes key findings, presents quantitative data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding for researchers in drug development and molecular biology.

BIX-01338 hydrate is the trihydrochloride hydrate form of BIX-01294, a potent and selective inhibitor of two key histone methyltransferases: G9a (also known as EHMT2 or KMT1C) and G9a-like protein (GLP, also known as EHMT1 or KMT1D).[1][2][3] These enzymes are primarily responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[4] By inhibiting G9a and GLP, BIX-01294, and by extension BIX-01338 hydrate, leads to a reduction in global H3K9me2 levels, thereby influencing gene expression and cellular fate.[5][6][7][8]

The inhibition of G9a and GLP has been shown to induce significant cellular responses, most notably autophagy and apoptosis, in various cancer cell lines.[2][5][9] This has positioned BIX-01294 as a valuable tool for studying the therapeutic potential of targeting these epigenetic regulators in oncology.

Quantitative Data: Inhibitory Activity



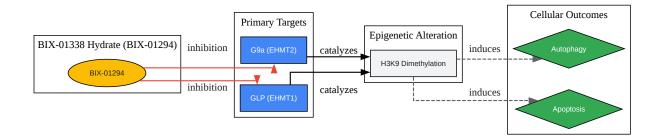
The inhibitory potency of BIX-01294, the active component of **BIX-01338 hydrate**, against its primary targets has been determined through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target	IC50 (μM)	Assay Conditions
G9a (EHMT2)	1.7[1], 1.9[2][3], 2.7[5][9][10]	Cell-free enzymatic assays
GLP (EHMT1)	0.7[2][3], 0.9[1]	Cell-free enzymatic assays

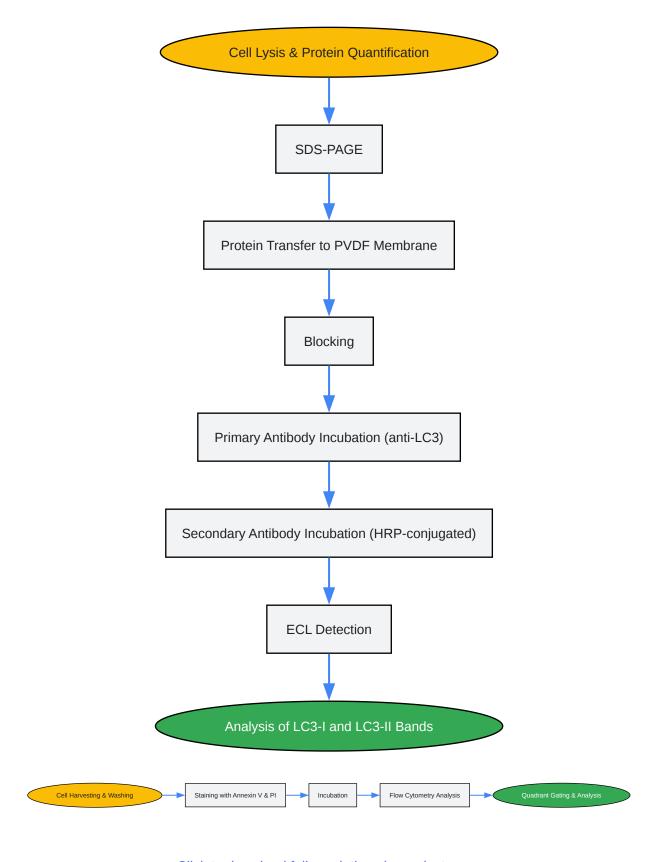
Signaling Pathways and Mechanisms

Inhibition of G9a and GLP by BIX-01294 disrupts the epigenetic landscape of the cell, leading to the reactivation of silenced genes and the induction of cellular stress responses. This triggers two major interconnected pathways: autophagy and apoptosis.









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